molecular formula C69H58 B12303506 1-(7-(9,9'-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene

1-(7-(9,9'-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene

Katalognummer: B12303506
Molekulargewicht: 887.2 g/mol
InChI-Schlüssel: JUADPKAEPWZELR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene is a complex organic compound known for its unique structural properties. This compound is part of a class of materials often used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Vorbereitungsmethoden

The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

Analyse Chemischer Reaktionen

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Wissenschaftliche Forschungsanwendungen

1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene exerts its effects is largely based on its electronic structure. The compound’s conjugated system allows for efficient electron transport and light emission, making it highly effective in optoelectronic applications. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of excitons, which are crucial for light emission in OLEDs .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene include:

    1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9H-fluoren-2-yl)pyrene: This compound differs by having methyl groups instead of hexyl groups, which can affect its solubility and electronic properties.

    1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene: This variant has octyl groups, potentially offering different physical properties and applications.

The uniqueness of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9h-fluoren-2-yl)pyrene lies in its specific combination of structural units, which provides a balance of solubility, electronic properties, and stability, making it particularly suitable for use in advanced optoelectronic devices.

Eigenschaften

Molekularformel

C69H58

Molekulargewicht

887.2 g/mol

IUPAC-Name

1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dihexylfluoren-2-yl]pyrene

InChI

InChI=1S/C69H58/c1-3-5-7-17-40-69(41-18-8-6-4-2)62-43-50(52-36-32-47-31-30-45-22-19-23-46-33-39-61(52)66(47)64(45)46)34-37-55(62)56-38-35-51(44-63(56)69)65-57-26-13-15-28-59(57)68(60-29-16-14-27-58(60)65)67-53-24-11-9-20-48(53)42-49-21-10-12-25-54(49)67/h9-16,19-39,42-44H,3-8,17-18,40-41H2,1-2H3

InChI-Schlüssel

JUADPKAEPWZELR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.